(R,S)-1-Tosyl Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-1-Tosyl Glycerol is a chemical compound derived from glycerol, where one of the hydroxyl groups is substituted with a tosyl (p-toluenesulfonyl) group. This modification imparts unique chemical properties to the glycerol backbone, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Tosyl Glycerol typically involves the tosylation of glycerol. This process can be achieved by reacting glycerol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: (R,S)-1-Tosyl Glycerol undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to yield glycerol derivatives with modified functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of glycerol derivatives with new functional groups.
Oxidation: Production of glyceraldehyde or glyceric acid.
Reduction: Generation of modified glycerol compounds.
Scientific Research Applications
(R,S)-1-Tosyl Glycerol finds extensive use in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a building block in the synthesis of biomolecules.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of (R,S)-1-Tosyl Glycerol is primarily based on its ability to undergo nucleophilic substitution reactions. The tosyl group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic pathways to create diverse chemical entities.
Comparison with Similar Compounds
1-Tosyl-2,3-dihydroxypropane: Similar structure but with different substitution patterns.
1-Tosyl-3-hydroxypropane: Another tosylated glycerol derivative with distinct reactivity.
1-Tosyl-2-hydroxypropane: A related compound with variations in functional group placement.
Uniqueness: (R,S)-1-Tosyl Glycerol is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as an intermediate in diverse synthetic routes makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975881 |
Source
|
Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-07-1, 6047-51-4 |
Source
|
Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.